molecular formula C17H18N4O3S B608874 MC180295 CAS No. 2237942-08-2

MC180295

Cat. No.: B608874
CAS No.: 2237942-08-2
M. Wt: 358.4 g/mol
InChI Key: JRNXAQINDCOHGS-SCVCMEIPSA-N
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Description

MC180295 is a highly potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). This compound has shown significant preclinical efficacy in both in vitro and in vivo cancer models. Cyclin-dependent kinase 9 is a serine/threonine kinase that plays a crucial role in transcription elongation by phosphorylating RNA polymerase II. Inhibition of cyclin-dependent kinase 9 can reactivate epigenetically silenced genes in cancer cells, making this compound a promising candidate for cancer therapy .

Scientific Research Applications

MC180295 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of cyclin-dependent kinase 9 in transcription regulation.

    Biology: Employed in cell-based assays to investigate the effects of cyclin-dependent kinase 9 inhibition on gene expression and cell proliferation.

    Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including acute myeloid leukemia and colon cancer.

    Industry: Utilized in the development of new drugs targeting cyclin-dependent kinase 9 and related pathways

Mechanism of Action

Target of Action

MC180295 is a highly potent and selective inhibitor of Cyclin-dependent kinase 9 (CDK9) . CDK9 is a serine/threonine kinase that plays a crucial role in gene transcription and cell cycle regulation . It is a novel epigenetic target in cancer, and its inhibition can reactivate epigenetically silenced genes in cancer cells .

Mode of Action

This compound interacts with CDK9, inhibiting its activity . This inhibition leads to the dephosphorylation of the SWI/SNF chromatin remodeler BRG1 . The dephosphorylation of BRG1 results in the reactivation of epigenetically silenced genes in cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the CDK9-mediated gene transcription pathway . By inhibiting CDK9, this compound disrupts this pathway, leading to the reactivation of epigenetically silenced genes . This reactivation can facilitate cancer cell redifferentiation and apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound have been explored in mice and rats . .

Result of Action

The inhibition of CDK9 by this compound leads to significant anti-tumor effects. It has shown high potency against multiple neoplastic cell lines, with the highest potency seen in AML cell lines derived from patients with MLL translocations . Both this compound and its enantiomer, MC180380, showed efficacy in in vivo AML and colon cancer xenograft models . Additionally, this compound treatment results in growth inhibition and induces cell death via apoptosis in cancer cells .

Action Environment

It is noted that cdk9 inhibition-mediated anti-tumoral effects were partially dependent on cd8+ t cells in vivo, indicating a significant immune component to the response .

Safety and Hazards

MC180295 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

MC180380, an inhibitor of cyclin-dependent kinase 9 (CDK9), is an efficacious anti-cancer agent worth advancing further toward clinical use . The anti-tumoral effects of CDK9 inhibition were partially dependent on CD8+ T cells in vivo, indicating a significant immune component to the response .

Biochemical Analysis

Biochemical Properties

MC180295 interacts with CDK9, inhibiting its function and leading to the reactivation of epigenetically silenced genes in cancer . This is achieved by dephosphorylating the SWI/SNF chromatin remodeler BRG1 . This compound has shown nanomolar potency and a 20-fold higher selectivity for CDK9, compared to other CDKs .

Cellular Effects

This compound has demonstrated high potency against multiple neoplastic cell lines, with the highest potency seen in Acute Myeloid Leukemia (AML) cell lines derived from patients with MLL translocations . It has also shown efficacy in in vivo AML and colon cancer xenograft models . This compound treatment results in growth inhibition of cancer cells and induces cell death via apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting CDK9, which leads to the dephosphorylation of the SWI/SNF chromatin remodeler BRG1 . This results in the reactivation of epigenetically silenced genes in cancer cells . This compound also downregulates the transcription levels of MCL-1 and MYC, which are crucial in both survival and proliferation of cancer cells .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has shown efficacy in in vivo AML and colon cancer xenograft models

Dosage Effects in Animal Models

This compound has shown efficacy in in vivo AML and colon cancer xenograft models

Metabolic Pathways

This compound is involved in the regulation of gene transcription, a metabolic pathway that involves CDK9

Preparation Methods

MC180295 is synthesized as a racemic mixture of two enantiomers, MC180379 and MC180380The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

For industrial production, the synthesis of this compound can be scaled up using batch or continuous flow processes. The key steps include the preparation of intermediates, purification, and final assembly of the compound. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

MC180295 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Comparison with Similar Compounds

MC180295 is unique in its high selectivity and potency for cyclin-dependent kinase 9 compared to other inhibitors. Similar compounds include:

    MC180379: An enantiomer of this compound with lower potency.

    MC180380: Another enantiomer of this compound with higher potency in live-cell assays.

    Dinaciclib: A non-selective cyclin-dependent kinase inhibitor with activity against multiple cyclin-dependent kinases, including cyclin-dependent kinase 9.

    Flavopiridol: An older cyclin-dependent kinase inhibitor with broader activity but lower selectivity for cyclin-dependent kinase 9.

This compound stands out due to its high specificity for cyclin-dependent kinase 9 and its significant anti-tumor efficacy in preclinical models .

Properties

IUPAC Name

[4-amino-2-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c18-16-15(14(22)11-3-1-2-4-13(11)21(23)24)25-17(20-16)19-12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8,18H2,(H,19,20)/t9-,10+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNXAQINDCOHGS-SCVCMEIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@@H]2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001115307
Record name Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2237942-08-2
Record name Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2237942-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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